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Introduction: Neoeriocitrin is a flavanone glycoside predominantly found in citrus fruits,
particularly in the peel[1][2]. As a bioactive compound, it exhibits significant antioxidant and
anti-inflammatory properties, making it a compound of interest for nutraceutical and
pharmaceutical applications. The effective extraction of neoeriocitrin from citrus waste
streams, such as peels, is a critical step in its valorization. These application notes provide a
comprehensive overview of modern and conventional methods for extracting neoeriocitrin,
detailed experimental protocols, and insights into its biological significance for drug
development.

Overview of Extraction Methods

The recovery of flavonoids from citrus by-products depends heavily on the chosen extraction
procedure[3][4]. Methods range from conventional solvent-based techniques to modern,
greener alternatives that enhance efficiency and reduce environmental impact.

o Conventional Solvent Extraction (CSE): This traditional method relies on the diffusion of
solutes from the plant matrix into a solvent, often involving maceration, heating, or reflux
distillation[1][5]. While straightforward, it can be time-consuming and require large volumes
of organic solvents[2]. Methanol and ethanol are common solvents used for flavonoid
extraction[5][6][7].

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1678166?utm_src=pdf-interest
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.mdpi.com/2304-8158/8/11/523
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.researchgate.net/publication/230641284_Clean_recovery_of_antioxidant_flavonoids_from_citrus_peel_Optimizing_an_aqueous_ultrasound-assisted_extraction_method
https://www.cabidigitallibrary.org/doi/full/10.5555/20103046928
https://www.mdpi.com/2304-8158/8/11/523
https://www.redalyc.org/journal/776/77645907015/html/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://www.redalyc.org/journal/776/77645907015/html/
https://dacemirror.sci-hub.se/journal-article/9f45cf0e50ca1ce7f97b94e88fcd9464/10.1080@87559129.2014.924139.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000381/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt plant cell
walls, facilitating solvent penetration and enhancing mass transfer. This technique
significantly reduces extraction time and temperature, preserving thermolabile compounds[6]
[71[8]. It has proven to be highly efficient for extracting flavonoids from citrus peels[9][10][11].

o Microwave-Assisted Extraction (MAE): MAE uses microwave energy to create localized
heating within the solvent-immersed sample, leading to the rupture of cell walls and the rapid
release of target compounds[12]. This method is known for its high speed, reduced solvent
consumption, and often higher extraction yields compared to conventional techniques[8][13]
[14].

o Enzyme-Assisted Extraction (EAE): This method employs cell wall-degrading enzymes, such
as pectinases and cellulases, to break down the complex polysaccharide matrix of the citrus
peel[15][16]. This enzymatic hydrolysis enhances the release of flavonoids into the extraction
medium, often water, making it an environmentally friendly option[15][16].

Table 1: Qualitative Comparison of Extraction Methods
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Method

Principle

Advantages

Disadvantages

Solvent Extraction

(Maceration)

Solute diffusion into a

solvent over time.

Simple, low-cost

equipment.

Time-consuming,
large solvent volume,
potential degradation
of compounds with

long heating.

Ultrasound-Assisted
(UAE)

Acoustic cavitation
disrupts cell walls,
enhancing mass

transfer.

Fast, high efficiency at
lower temperatures,
reduced solvent
use[6][8].

Specialized
equipment required,
potential for radical
formation at high

power.

Microwave-Assisted
(MAE)

Microwave energy
causes rapid,
localized heating and

cell rupture.

Very fast, high yield,
low solvent
consumption[14][17].

Requires microwave-
transparent solvents,
potential for localized

overheating.

Enzyme-Assisted
(EAE)

Enzymatic hydrolysis
of cell wall

components.

Environmentally
friendly (often
aqueous), high
specificity, mild
conditions[15][16].

Cost of enzymes,
longer incubation
times, enzyme activity
is pH and
temperature-

dependent.

Quantitative Data & Optimization

The efficiency of neoeriocitrin extraction is influenced by several parameters, including solvent

choice, temperature, time, and the specific technique employed. Lemon peels are a particularly

rich source of neoeriocitrin[1][2].

Table 2: Optimized Parameters for Flavonoid Extraction
from Citrus Peel
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. Target
Citrus Key . Reference(s
Method Compound( Yield/Result
Source Parameters | )
S
) Chloroform:M )
Citrus Flavonoids
Solvent ethanol:n- )
) changshanen (inc. 437 mglg [18]
Extraction ) Butanol:Wate o
sis Neoeriocitrin)
r(4:3:1:3)
Ultrasound- 57.7% TPC: 292
) Total Phenols
Assisted Orange Peel Ethanol, ) pa/g; TFC: [7]
) & Flavonoids
(UAE) 50°C, 44 min 191 ug/g
Ultrasound- Lime, ]
) Aqueous Flavonoid Up to 40.25
Assisted Orange, ) ] [3114119]
. extraction Fraction mg/g
(UAE) Tangerine
Ultrasound- 63.93% Total
. . . 1522 mg
Assisted Citrus limon Ethanol, Phenolic [8]
) GAE/100 g
(UAE) 15.05 min Content
60% Ethanol,
Microwave- 300 W, 2 min, ]
) Polyphenols High recovery
Assisted Orange Peel 1:30 ) ) [14]
o & Flavonoids of phenolics
(MAE) solid:liquid
ratio
68%
Microwave- ) Hexane/Acet
) Clementine Total 186.55 ug/g
Assisted one, 561 W, ) [19]
Peel ] Carotenoids DM
(MAE) 7.64 min, 43
mL/g ratio
Enzyme- ]
] Grapefruit, Celluzyme Total Recovery up
Assisted ) [15][16]
Lemon, etc. MX Phenolics to 65.5%
(EAE)

Note: Data for specific neoeriocitrin yield is often aggregated with other flavonoids. Yields are

highly dependent on the specific cultivar and pre-treatment of the peel.
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Experimental Workflows & Protocols

The general workflow for neoeriocitrin extraction involves sample preparation, extraction, and
downstream analysis.

General Workflow for Neoeriocitrin Extraction & Analysis

Citrus Fruit Peel
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'
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i

Solvent Evaporation
(Rotary Evaporator)

Crude Flavonoid Extract

Purification / Analysis
(HPLC, LC-MS)

Click to download full resolution via product page

Caption: General workflow for neoeriocitrin extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of
Neoeriocitrin

This protocol describes a general method for extracting flavonoids, including neoeriocitrin,
from citrus peel using an ultrasonic bath.

Materials and Reagents:
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e Fresh citrus peels (e.g., lemon, orange)
o Deionized water

o Ethanol (70%, v/v)

o Whatman No. 1 filter paper or equivalent
o Glassware (beakers, flasks)

e Drying oven

» Grinder or blender

Equipment:

Ultrasonic bath with temperature and time control (e.g., 40 kHz)[20]

Analytical balance

Rotary evaporator

Filtration apparatus
Procedure:

o Sample Preparation: Wash fresh citrus peels thoroughly with deionized water to remove
surface impurities. Dry the peels in an oven at 40-50°C until brittle[21].

e Grind the dried peels into a fine powder (e.g., 40-60 mesh).

o Extraction: Accurately weigh 5 g of the dried citrus peel powder and place it into a 250 mL
Erlenmeyer flask.

e Add 100 mL of 70% ethanol to the flask (achieving a 1:20 solid-to-liquid ratio)[22].

o Place the flask in the ultrasonic bath. Set the temperature to 50°C and the sonication time to
45-60 minutes[6][7][20].
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o Separation: After extraction, cool the mixture to room temperature. Filter the extract through
Whatman No. 1 filter paper to separate the peel residue from the liquid extract.
Centrifugation (e.g., 8,000 x g for 15 min) can also be used before filtration for better
separation[21].

e Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a reduced
pressure and a temperature of <50°C to remove the ethanol[21].

o Storage: The resulting aqueous concentrate, rich in flavonoids, can be freeze-dried to obtain
a stable powder for analysis or stored at -20°C.

Protocol 2: Microwave-Assisted Extraction (MAE) of
Neoeriocitrin

This protocol outlines a rapid extraction method using a microwave extractor.
Materials and Reagents:
e As described in Protocol 1.

Equipment:

Microwave extraction system with power and temperature control

Analytical balance

Rotary evaporator

Filtration or centrifugation equipment

Procedure:

o Sample Preparation: Prepare dried citrus peel powder as described in Protocol 1.

o Extraction: Weigh 2 g of the powder and place it in a microwave-safe extraction vessel.

e Add 60 mL of 60% ethanol (for a 1:30 solid-to-liquid ratio)[14].
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o Seal the vessel and place it in the microwave extractor.

o Set the extraction parameters. A typical starting point could be a microwave power of 300-
500 W for an irradiation time of 2-5 minutes[13][14]. Caution: Parameters must be optimized
for the specific equipment to avoid excessive pressure buildup.

e Separation & Solvent Removal: After the extraction cycle is complete and the vessel has
cooled, filter or centrifuge the mixture.

» Remove the solvent from the supernatant using a rotary evaporator as described in Protocol
1.

Protocol 3: HPLC Quantification of Neoeriocitrin

This protocol provides a general method for the analysis and quantification of neoeriocitrin in
the prepared extracts.

Equipment and Reagents:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector
(DAD) or UV-Vis detector.

e C18 analytical column (e.g., 4.6 x 150 mm, 5 um)[23].
» Neoeriocitrin analytical standard.

o HPLC-grade acetonitrile (Solvent B).

o HPLC-grade water with 0.1% formic acid (Solvent A).
e Syringe filters (0.45 pm).

Procedure:

o Standard Preparation: Prepare a stock solution of neoeriocitrin standard in methanol.
Create a series of calibration standards by diluting the stock solution to concentrations
ranging from 1 to 100 pg/mL.
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» Sample Preparation: Dissolve the dried crude extract in the mobile phase starting
composition (e.g., 90% A, 10% B) to a known concentration (e.g., 1 mg/mL). Filter the
sample through a 0.45 pm syringe filter before injection.

o Chromatographic Conditions:

o Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B
(acetonitrile)[23].

o Gradient Program: A typical gradient might be: 0-3 min, 10% B; 3-20 min, ramp to 30% B;
20-25 min, ramp to 90% B (wash); 25-30 min, return to 10% B (re-equilibration).

o Flow Rate: 1.0 mL/min[23].

o Column Temperature: 25-30°C.

o Detection Wavelength: Monitor at 285 nm for flavanones like neoeriocitrin[23].
o Injection Volume: 10-20 pL.

e Quantification: ldentify the neoeriocitrin peak in the sample chromatogram by comparing its
retention time with the analytical standard. Quantify the amount by using the calibration
curve generated from the standards.

Biological Relevance & Signaling Pathways

For drug development professionals, understanding the mechanism of action is crucial.
Neoeriocitrin and its structural relatives (e.g., eriocitrin, hesperidin) from citrus peels are
known to modulate key signaling pathways involved in inflammation and oxidative stress.
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Mechanism of Ultrasound-Assisted Extraction (UAE)
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Caption: Mechanism of Ultrasound-Assisted Extraction.
Anti-inflammatory and Antioxidant Effects:

» Neoeriocitrin has demonstrated protective effects against oxidative stress by reducing
reactive oxygen species (ROS) formation and lipid peroxidation in cellular models[24].

» Molecular docking studies predict that flavonoids commonly found in citrus peels, such as
naringin and neohesperidin, can inhibit key inflammatory targets like Nuclear Factor Kappa
Beta (NF-kB) and soluble Epoxide Hydrolase (sEH)[20]. As structurally related compounds,
neoeriocitrin may share these activities, presenting a promising avenue for developing anti-
inflammatory agents.
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Anti-Angiogenic Potential (Eriocitrin): Research on the closely related flavonoid eriocitrin has
shown potent anti-angiogenic effects, which are critical for cancer drug development. Eriocitrin
inhibits angiogenesis by directly targeting the VEGFR2 signaling pathway[25].

Eriocitrin's Anti-Angiogenic Signaling Pathway

L This pathway for Eriocitrin
i dlfn?\flmn_ it VEGFR2 suggests a potential mechanism for
(related to Neoeriocitrin) structurally similar Neoeriocitrin.

Angiogenesis
(Migration, Proliferation,
Tube Formation)

Click to download full resolution via product page
Caption: Anti-angiogenic signaling of eriocitrin.

This inhibition of the PISK/AKT/mTOR cascade, a central pathway in cell growth and
proliferation, highlights the potential of citrus flavanones like neoeriocitrin as leads for novel
therapeutic agents[25]. Further research is warranted to confirm these effects specifically for
neoeriocitrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11013780/
https://www.benchchem.com/product/b1678166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11013780/
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/product/b1678166?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. mdpi.com [mdpi.com]

2. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade
Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. cabidigitallibrary.org [cabidigitallibrary.org]

5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

7. Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by
Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

8. High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional
Methods - PMC [pmc.ncbi.nlm.nih.gov]

9. Clean recovery of antioxidant flavonoids from citrus peel: Optimizing an aqueous
ultrasound-assisted extraction method [hero.epa.gov]

10. Optimization of Naringin and Naringenin Extraction from Citrus x paradisi L. Using
Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

11. Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach
with UHPLC-PDA ESI-MS Characterization [mdpi.com]

12. researchgate.net [researchgate.net]

13. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment
from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]
15. research.uaeu.ac.ae [research.uaeu.ac.ae]
16. researchgate.net [researchgate.net]

17. Microwave-assisted valorization and characterization of Citrus limetta peel waste into
pectin as a perspective food additive - PMC [pmc.ncbi.nim.nih.gov]

18. researchgate.net [researchgate.net]
19. researchgate.net [researchgate.net]

20. Antioxidant and anti-inflammatory activity through inhibition of NF-kB and sEH of some
citrus peel and phytoconstituent characteristics - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.mdpi.com/2304-8158/8/11/523
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915388/
https://www.researchgate.net/publication/230641284_Clean_recovery_of_antioxidant_flavonoids_from_citrus_peel_Optimizing_an_aqueous_ultrasound-assisted_extraction_method
https://www.cabidigitallibrary.org/doi/full/10.5555/20103046928
https://www.redalyc.org/journal/776/77645907015/html/
https://dacemirror.sci-hub.se/journal-article/9f45cf0e50ca1ce7f97b94e88fcd9464/10.1080@87559129.2014.924139.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353614/
https://hero.epa.gov/reference/932588/
https://hero.epa.gov/reference/932588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9144392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9144392/
https://www.mdpi.com/2413-4155/7/4/156
https://www.mdpi.com/2413-4155/7/4/156
https://www.researchgate.net/figure/Microwave-assisted-extraction_fig2_393515535
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603390/
https://www.mdpi.com/1420-3049/26/1/246
https://research.uaeu.ac.ae/en/publications/extraction-of-phenolics-from-citrus-peels-ii-enzyme-assisted-extr/
https://www.researchgate.net/publication/223685345_Extraction_of_phenolics_from_citrus_peels_II_Enzyme-assisted_extraction_method
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020386/
https://www.researchgate.net/publication/338519745_Filtration-compression_step_as_downstream_process_for_flavonoids_extraction_from_citrus_peels_Performances_and_flavonoids_dispersion_state_in_the_filtrate
https://www.researchgate.net/publication/357445824_Optimization_of_microwave-assisted_extraction_of_carotenoids_from_Citrus_clementina_peels
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831157/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 21. Frontiers | Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation
of Intestinal Microecology in vitro [frontiersin.org]

o 22. Response Surface Optimization for the Enhancement of the Extraction of Bioactive
Compounds from Citrus limon Peel - PMC [pmc.ncbi.nim.nih.gov]

e 23. mdpi.com [mdpi.com]
e 24. scielo.br [scielo.br]

o 25, Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR
Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes & Protocols: Neoeriocitrin Extraction
from Citrus Peel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678166#methods-for-neoeriocitrin-extraction-from-
citrus-peel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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